Xylobovide
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Overview
Description
Xylobovide is a natural product found in Xylaria obovata with data available.
Scientific Research Applications
Obesity Management
A study by Lim et al. (2018) explored the impact of Xylobiose, a component of xylo-oligosaccharide and an alternative sweetener, on obesity. This research found that Xylobiose supplementation in a high-fat diet significantly reduced body weight, fat and liver weights, fasting blood glucose, and blood lipid levels in mice. Additionally, Xylobiose improved leptin and adipokine levels and downregulated lipogenic and adipogenic genes, suggesting therapeutic potential in treating obesity and associated metabolic disorders (Lim et al., 2018).
Phytotoxic and Antimicrobial Properties
Abate, Abraham, and Meyer (1997) identified xylobovide as a metabolite isolated from the fungus Xylaria obovata. This compound displayed phytotoxic effects, suggesting potential applications in agricultural or biological control contexts (Abate et al., 1997). Furthermore, Rakshith et al. (2020) discovered this compound-9-methyl ester, a variant of this compound, during a bioactivity-guided fractionation of Xylaria sp. This compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi (Rakshith et al., 2020).
Diabetes Management
Research by Lim et al. (2016) on Xylobiose's effects on diabetic mice demonstrated significant improvements in glucose tolerance, reduced levels of fasting blood glucose, and other metabolic parameters. This study highlights Xylobiose's potential in managing diabetes-related metabolic changes (Lim et al., 2016).
Prebiotic Potential
Kaur, Uppal, and Sharma (2019) investigated the production of Xylooligosaccharides (XOS) from sugarcane bagasse and evaluated their prebiotic potency. They found that XOS, which includes xylobiose, exhibited better prebiotic properties compared to standard fructooligosaccharides, indicating potential use in food ingredients and pharmaceuticals (Kaur et al., 2019).
properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-ethyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C9H10O4/c1-3-5-7-6(9(11)12-5)4(2)8(10)13-7/h5-7H,2-3H2,1H3/t5-,6+,7+/m1/s1 |
InChI Key |
BHRJNZZWSGMQLJ-VQVTYTSYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
Canonical SMILES |
CCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
synonyms |
xylobovide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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